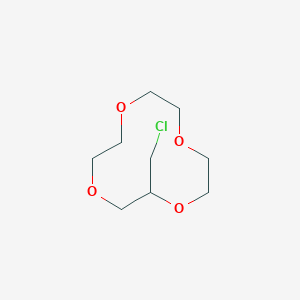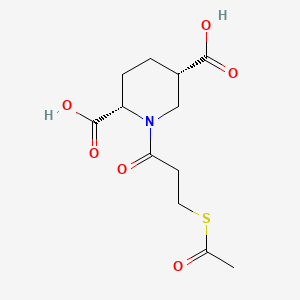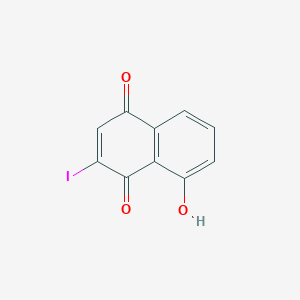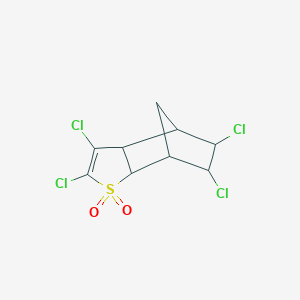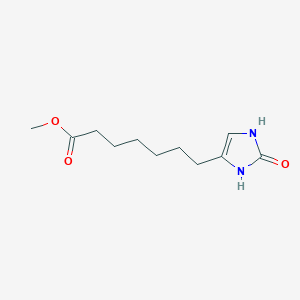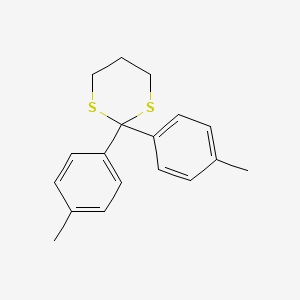
1,3-Dithiane, 2,2-bis(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiane, 2,2-bis(4-methylphenyl)-: is an organosulfur compound with the molecular formula C18H20S2 . It is a derivative of 1,3-dithiane, where two hydrogen atoms are replaced by 4-methylphenyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring .
Industrial Production Methods: Industrial production of 1,3-dithianes often involves the use of catalytic amounts of yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity. These catalysts facilitate the thioacetalization of aldehydes and ketones under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in dry tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is widely used as a protecting group for carbonyl compounds in organic synthesis. It is also employed in the formation of carbon-carbon bonds through umpolung reactions .
Biology and Medicine: In biological research, 1,3-dithianes are used as intermediates in the synthesis of bioactive molecules.
Industry: In the industrial sector, 1,3-dithianes are used in the production of fine chemicals and pharmaceuticals. Their stability and reactivity make them valuable in various chemical processes .
Wirkmechanismus
The mechanism of action of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfur atoms in the dithiane ring can coordinate with metal catalysts, facilitating various transformations. The compound’s reactivity is influenced by the electronic effects of the 4-methylphenyl groups, which can stabilize reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
1,2-Dithiane: A structural isomer with different reactivity.
1,4-Dithiane: Another isomer with distinct chemical properties.
2,2-Bis(4-methylphenyl)-1,3-dithiolane: A related compound with a similar structure but different reactivity.
Uniqueness: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl groups, which enhance its stability and reactivity compared to other dithiane derivatives. This makes it particularly useful in synthetic applications where selective transformations are required .
Eigenschaften
CAS-Nummer |
94996-75-5 |
|---|---|
Molekularformel |
C18H20S2 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
2,2-bis(4-methylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H20S2/c1-14-4-8-16(9-5-14)18(19-12-3-13-20-18)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
HXQGJLZXQGNWMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(SCCCS2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
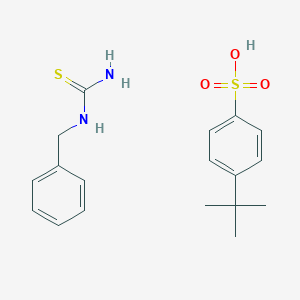
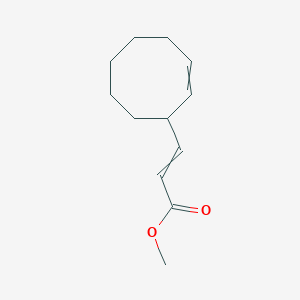
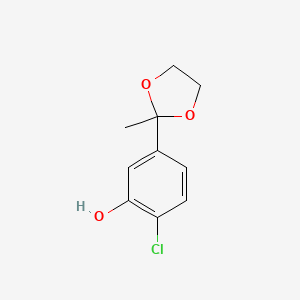
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
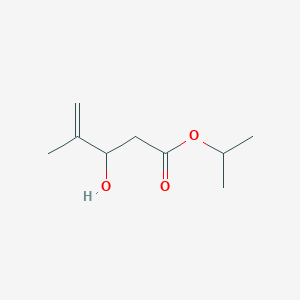
-lambda~5~-phosphane](/img/structure/B14361554.png)
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
